N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acethydrazide
CAS No.: 327033-93-2
Cat. No.: VC21425435
Molecular Formula: C20H19Br2N3O3
Molecular Weight: 509.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327033-93-2 |
|---|---|
| Molecular Formula | C20H19Br2N3O3 |
| Molecular Weight | 509.2g/mol |
| IUPAC Name | N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
| Standard InChI | InChI=1S/C20H19Br2N3O3/c1-10(2)13-5-4-11(3)6-16(13)28-9-17(26)24-25-19-14-7-12(21)8-15(22)18(14)23-20(19)27/h4-8,10,23,27H,9H2,1-3H3 |
| Standard InChI Key | GMUDYJYMDPBFEG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Introduction
Synthesis
The synthesis of this compound typically involves:
-
Starting Materials:
-
A dibromo-indolinone derivative.
-
An acethydrazide precursor functionalized with an isopropyl-methylphenoxy group.
-
-
Reaction Mechanism:
-
The formation of the hydrazone linkage occurs through the condensation of the hydrazide group with the carbonyl functionality on the indolinone ring.
-
Bromination at the 5th and 7th positions of the indolinone ring enhances reactivity and potential biological interactions.
-
This process is often monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy for structural confirmation.
Antimicrobial Potential
Compounds with similar hydrazone linkages have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The dibromo substitution on the indolinone ring may enhance its ability to disrupt microbial cell walls or interfere with enzymatic pathways .
Applications
This compound holds promise in various fields:
-
Medicinal Chemistry: As a scaffold for designing new antimicrobial or anticancer agents.
-
Pharmaceutical Research: For studying structure-activity relationships (SARs) in hydrazone derivatives.
-
Chemical Biology: As a probe to investigate biological pathways modulated by indolinone derivatives.
Spectroscopic Data
Spectroscopic analyses confirm the molecular structure:
-
NMR (1H and 13C): Provides insights into proton and carbon environments.
-
Mass Spectrometry (MS): Confirms molecular weight.
-
Infrared (IR): Identifies functional groups like carbonyls and hydrazones.
Experimental Results
Studies on similar compounds have shown:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume